molecular formula C28H24ClN3O6S B11083331 Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11083331
M. Wt: 566.0 g/mol
InChI Key: ZLSQTEZUEAVXMN-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a benzodioxole ring, a chlorophenyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chloroaniline.

    Formation of the Imidazolidinone Moiety: This involves the reaction of the intermediate with ethyl isocyanate and subsequent cyclization to form the imidazolidinone ring.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzodioxole ring and chlorophenyl group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C28H24ClN3O6S

Molecular Weight

566.0 g/mol

IUPAC Name

ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-chloroanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H24ClN3O6S/c1-2-36-27(35)18-4-10-21(11-5-18)32-26(34)22(14-25(33)30-20-8-6-19(29)7-9-20)31(28(32)39)15-17-3-12-23-24(13-17)38-16-37-23/h3-13,22H,2,14-16H2,1H3,(H,30,33)

InChI Key

ZLSQTEZUEAVXMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC4=C(C=C3)OCO4)CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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